2-Bromomethyl-4-tert-butylthiazole
Description
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(bromomethyl)-4-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 |
InChI Key |
TVKWECKQHNTPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Descriptors of Selected Thiazole Derivatives
| Compound | LogP* | PSA (Ų) | Hydrogen Bond Donors |
|---|---|---|---|
| This compound | 3.51† | 41.13 | 0 |
| 5-tert-Butyl-2-bromo-4-methylthiazole | 3.51 | 41.13 | 0 |
| 4-Bromo-2-(thiomethyl)thiazole | 2.98‡ | 64.18 | 0 |
Calculated LogP values reflect lipophilicity; †Estimated from analog data ; ‡Predicted using PubChem tools .
Preparation Methods
Electronic and Steric Effects
The electron-withdrawing nature of the thiazole nitrogen atoms deactivates the ring toward electrophilic substitution, necessitating strategic approaches for introducing substituents. The tert-butyl group, while sterically demanding, stabilizes intermediates through hyperconjugation, as observed in Friedel-Crafts alkylation reactions.
Synthetic Routes to this compound
Synthesis of 4-tert-butylthiazole
The thiazole core is constructed via Hantzsch thiazole synthesis, combining thiourea with α-bromo ketones. For example, reacting tert-butylacetone with thiourea in the presence of HBr yields 4-tert-butylthiazole.
Key Reaction Conditions
Bromination of the Methyl Group
The methyl group at position 2 is introduced via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation.
Optimized Protocol
Friedel-Crafts Alkylation for tert-butyl Incorporation
Electrophilic substitution using tert-butanol or isobutylene under acid catalysis installs the tert-butyl group onto pre-functionalized thiazoles.
Example
Bromomethylation via Nucleophilic Substitution
A methyl group is introduced at position 2 using methyl lithium, followed by bromination with PBr₃ or HBr/H₂O₂.
Critical Parameters
Comparative Analysis of Methodologies
Efficiency and Scalability
Yield Optimization Strategies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 30–40% | 40–55% |
| Key Limiting Step | Bromination | Alkylation |
| Scalability | Moderate | High |
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Radical bromination (NBS) minimizes ring bromination byproducts compared to electrophilic bromination (Br₂/FeBr₃), which risks polybromination.
Q & A
Q. What are the optimal synthetic routes for 2-Bromomethyl-4-tert-butylthiazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves bromination of a precursor thiazole derivative. For example, in analogous compounds like 2-Amino-5-bromo-4-methylthiazole, bromine in chloroform is added dropwise to a thiazole precursor under stirring, followed by extended reaction times (48 hours) to achieve precipitation . For this compound, similar bromination protocols can be adapted, with optimization of solvent (e.g., CHCl₃ or DCM), temperature (room temperature or controlled cooling), and stoichiometry. A table comparing yields under varying conditions is recommended:
| Condition | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Br₂ in CHCl₃, 48h | Chloroform | RT | ~75% | Adapted from |
| NBS in DCM, 0°C, 24h | DCM | 0°C | ~82% | Hypothetical* |
*Note: Hypothetical data based on analogous thiazole bromination in .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Look for signals corresponding to the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and bromomethyl protons (δ ~4.5 ppm, singlet). Aromatic thiazole protons typically appear at δ 7.0–8.0 ppm .
- IR Spectroscopy : Confirm C-Br stretch (500–650 cm⁻¹) and thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 234 (C₈H₁₁BrN₂S) and fragmentation patterns (e.g., loss of Br or tert-butyl group) .
Q. What safety precautions are necessary when handling this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Perform reactions in a fume hood due to bromine’s volatility .
- First Aid : In case of skin contact, wash immediately with water and consult a physician. Safety data for analogous thiazoles recommend avoiding inhalation and ensuring emergency eyewash access .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthesis yields or analytical data for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent purity, humidity).
- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (as in ) or computational simulations (DFT).
- Error Analysis : Use statistical tools (e.g., standard deviation across trials) and document batch-specific impurities via HPLC .
Q. What are the potential pharmacological applications of this compound based on its structural analogs?
Methodological Answer: Thiazole derivatives with bromine substituents, such as N-[4-(4-Bromophenyl)thiazol-2-yl] compounds, exhibit immunosuppressant and CNS-modulating activities . The bromomethyl group in this compound may serve as a reactive site for coupling with bioactive moieties (e.g., in prodrug design). Computational docking studies (similar to ) can predict binding affinity to targets like kinases or GPCRs.
Q. How does the tert-butyl group influence the reactivity and stability of this compound in nucleophilic substitution reactions?
Methodological Answer: The tert-butyl group’s steric bulk reduces ring electron density, slowing electrophilic attacks but stabilizing intermediates. In SN2 reactions, the bromomethyl group’s leaving ability (Br⁻) is enhanced in polar aprotic solvents (e.g., DMF). Compare with tert-butyl oxazoline derivatives, where steric effects dominate reaction pathways .
Data Contradictions and Resolution
Q. Example Table: Conflicting Melting Points in Thiazole Derivatives
Resolution : Use differential scanning calorimetry (DSC) to confirm polymorphism and HPLC to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
